molecular formula C15H14N2O4 B5868729 1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione

1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione

Cat. No.: B5868729
M. Wt: 286.28 g/mol
InChI Key: ILYKXHIOKXTNHS-UHFFFAOYSA-N
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Description

1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione is a compound that features a pyrrole ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione typically involves the condensation of a carboxylic acid derivative with a morpholine derivative. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with morpholine in the presence of a catalytic amount of iron (III) chloride, followed by cyclization to form the pyrrole ring . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate ions . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione is unique due to the combination of the pyrrole and morpholine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-5-6-14(19)17(13)12-4-2-1-3-11(12)15(20)16-7-9-21-10-8-16/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYKXHIOKXTNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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